molecular formula C8H15NO2 B13064408 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine

Cat. No.: B13064408
M. Wt: 157.21 g/mol
InChI Key: MSFWSELRJMZGQL-UHFFFAOYSA-N
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Description

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine is a chemical compound with the molecular formula C8H15NO2 It is characterized by the presence of an azetidine ring substituted with a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine typically involves the reaction of azetidine with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yloxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(oxan-4-yloxy)azetidine

InChI

InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)11-8-5-9-6-8/h7-9H,1-6H2

InChI Key

MSFWSELRJMZGQL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2CNC2

Origin of Product

United States

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